molecular formula C6H6N2O3 B2878052 (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid CAS No. 5267-05-0

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

Cat. No.: B2878052
CAS No.: 5267-05-0
M. Wt: 154.125
InChI Key: GSEPESYJQWQJCZ-UHFFFAOYSA-N
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Description

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid (CAS 5267-05-0) is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core with a ketone group at position 6 and an acetic acid substituent at position 5. Its molecular formula is C₆H₇N₃O₃, and it serves as a scaffold for synthesizing pharmacologically active compounds. The compound is synthesized via methods such as nucleophilic substitution or condensation reactions, as seen in analogs like 2-hydrazinyl-4-(1-H-indole-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .

Properties

IUPAC Name

2-(6-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEPESYJQWQJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid" are not available within the provided search results, the search results do offer some information regarding the compound and its related applications.

This compound

  • This compound : This compound is identified by the PubChem CID 53277860 .
  • (2-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid : This is another form of the compound, available from chemical vendors .
  • (2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid : This is yet another form of the compound .
  • (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid : This is a related compound with CAS No. 499132-65-9 and a molecular weight of 214.24 .

Scientific Research Applications

  • Intermediate in TMC278 Synthesis : A process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile, an intermediate in the synthesis of TMC278 (Rilpivirine), is described in a patent. This involves starting from a 4-oxo-1,6-dihydro-pyrimidinylcarboxylic acid ester .
  • Growth Stimulators : (6-Oxo-1-phenyl-1,6-dihydro-pyridazin-3-yloxy)-acetic acid hydrazide derivatives have been explored in the synthesis of new growth stimulators .

Further Considerations

  • Traditional Medicines : Research indicates that traditional plant-based medicines are neither standardized nor regulated in South Africa, leading to uncertain dosages of beneficial, hazardous substances, and contaminants .
  • Variations in Chemical Composition : Chemical composition and concentration can vary in individual trees, geographically, and seasonally, which indicates plants produce secondary metabolites according to their individual needs .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs of (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound None (parent structure) C₆H₇N₃O₃ Scaffold for bioactive derivatives
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-...]acetic acid 4-methyl, 2-pyridin-2-yl C₁₂H₁₁N₃O₃ Enhanced electronic properties
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-...]acetic acid 4-methyl, 2-pyridin-3-yl C₁₂H₁₁N₃O₃ Altered binding interactions
Ethyl 2-(2-butyl-4-methyl-6-oxo-...)acetate Ethyl ester, 2-butyl, 4-methyl C₁₃H₂₀N₂O₃ Prodrug for Proxymetacaine
2-(2-Cyclohexyl-4-methyl-6-oxo-...)acetic acid 2-cyclohexyl, 4-methyl C₁₄H₁₉N₃O₃ Increased lipophilicity
6-(1-H-Indole-2-yl)-4-oxo-2-[2-(2,6-dichloro-...) 2,6-dichlorobenzylidene hydrazine C₂₀H₁₂Cl₂N₆O 71.14% anti-inflammatory activity

Pharmacological Activity

  • Anti-inflammatory Effects : Analogs with hydrazone substituents (e.g., 2,6-dichlorobenzylidene) show 71.14% edema inhibition, comparable to diclofenac .
  • Antimicrobial Activity : Derivatives with indole and hydrazine groups exhibit MIC values of 12.5 µg/mL against bacterial and fungal strains .
  • Prodrug Applications : Ethyl ester derivatives are critical intermediates in manufacturing Proxymetacaine, highlighting their role in drug delivery .

Physicochemical Properties

  • pKa and Solubility : The pKa of related pyridazin-3-yl acetic acid analogs is ~3.37, suggesting moderate acidity . Hydrophobic substituents (e.g., cyclohexyl) reduce aqueous solubility but enhance membrane permeability .
  • Molecular Weight : Ranges from 168.15 g/mol (simpler derivatives) to 288.30 g/mol (complex substituted variants) .

Structure-Activity Relationships (SAR)

  • Lipophilic Substituents : Cyclohexyl or butyl groups () increase logP values, favoring blood-brain barrier penetration.
  • Esterification : Converting acetic acid to ethyl ester () mitigates polarity, enhancing oral absorption .

Biological Activity

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, a pyrimidine derivative, has garnered significant attention in recent research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C6H6N2O3
CAS Number : 10417-51-7

The compound features a pyrimidine ring with a keto group at position 6 and an acetic acid substituent, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of pyrimidine compounds often target enzymes such as cyclooxygenase (COX), impacting inflammatory processes .
  • Cellular Pathway Modulation : The compound may interact with cellular signaling pathways that regulate inflammation and cancer growth. Similar compounds have demonstrated the ability to modulate these pathways effectively .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, particularly Staphylococcus aureus. Structural modifications in related compounds have shown that the presence of specific functional groups enhances antimicrobial potency .

Anticancer Activity

In vitro studies have revealed that this compound can inhibit the growth of several cancer cell lines while exhibiting selectivity towards malignant cells over normal cells. The anticancer activity is believed to be linked to its ability to disrupt metabolic pathways unique to cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluating various pyrimidine derivatives found that this compound demonstrated enhanced antimicrobial activity compared to non-modified compounds. This study concluded that structural modifications significantly impact bioactivity, emphasizing the importance of the pyrimidine structure in enhancing antimicrobial properties.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of pyrimidine derivatives, researchers identified that this compound inhibited cell growth in multiple cancer cell lines while sparing normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Summary Table of Biological Activities

Activity Type Efficacy Mechanism
AntimicrobialEffective against Staphylococcus aureusEnzyme inhibition; disruption of metabolic pathways
AnticancerInhibits growth in cancer cell linesSelective targeting of cancer-specific metabolism

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